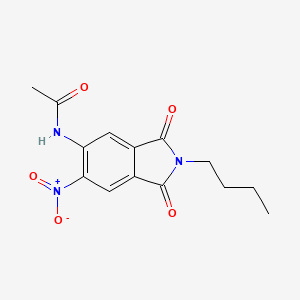![molecular formula C14H11FN2O B13683815 2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)
2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorophenyl group at the 2-position and a methoxy group at the 6-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug development .
Métodos De Preparación
The synthesis of 2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-fluorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and methoxylation reactions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial production methods for this compound may involve multi-step processes that include the preparation of intermediates, purification, and final product isolation. These methods are designed to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo substitution reactions where the fluorophenyl or methoxy groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridines .
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine: This compound has a methyl group instead of a methoxy group at the 6-position, which may result in different biological activities and properties.
2-(4-Fluorophenyl)-6-chloroimidazo[1,2-a]pyridine: The presence of a chloro group instead of a methoxy group can lead to variations in reactivity and pharmacological effects.
2-(4-Fluorophenyl)-6-hydroxyimidazo[1,2-a]pyridine: The hydroxy group at the 6-position can enhance the compound’s solubility and influence its biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Propiedades
Fórmula molecular |
C14H11FN2O |
|---|---|
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-12-6-7-14-16-13(9-17(14)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3 |
Clave InChI |
GBXRPGDLEOCBRK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















